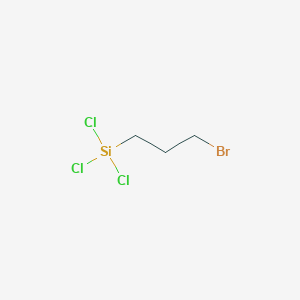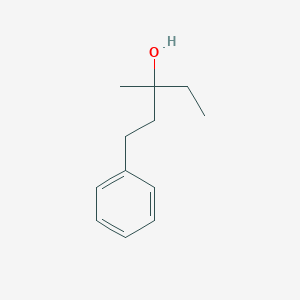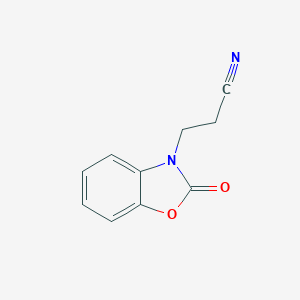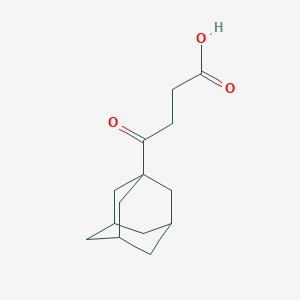
3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione, also known as juglone, is a natural organic compound found in the leaves, roots, and bark of the black walnut tree. Juglone has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Juglone exerts its antitumor effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and inhibition of angiogenesis. Juglone has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair. Additionally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to have antimicrobial effects by disrupting the cell membrane and inhibiting the activity of enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
Juglone has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress and the activation of various signaling pathways. Juglone has been shown to induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative damage. Additionally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to activate the MAPK and NF-κB signaling pathways, which are involved in inflammation and immune responses.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione in lab experiments is its relatively low cost and easy availability. Additionally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to have a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, one limitation of using 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione in lab experiments is its potential toxicity, as it can induce oxidative stress and damage DNA at high concentrations.
Future Directions
There are several potential future directions for research involving 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione. One area of interest is the development of 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms underlying 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione's antitumor and antimicrobial effects. Finally, there is potential for the use of 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
Juglone can be synthesized through the oxidation of 5-hydroxy-1,4-naphthoquinone or the reduction of 5,8-dihydroxy-1,4-naphthoquinone. The most common method for synthesizing 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione involves the oxidation of 5-hydroxy-1,4-naphthoquinone using potassium permanganate.
Scientific Research Applications
Juglone has been studied for its potential use in various scientific research applications, including its role as an antitumor agent, antimicrobial agent, and antioxidant. Juglone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to have antimicrobial properties, making it a potential treatment for bacterial and fungal infections. Finally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to have antioxidant properties, which may make it useful in preventing oxidative damage in cells.
properties
CAS RN |
14090-53-0 |
|---|---|
Product Name |
3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione |
Molecular Formula |
C14H12O7 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
3-acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O7/c1-5(15)8-11(17)9-6(16)4-7(20-2)14(21-3)10(9)13(19)12(8)18/h4,16-17H,1-3H3 |
InChI Key |
NOMNFRNVUGOWAK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2O)OC)OC)C(=O)C1=O)O |
Canonical SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2O)OC)OC)C(=O)C1=O)O |
synonyms |
2-Acetyl-3,8-dihydroxy-5,6-dimethoxy-1,4-naphthoquinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)





![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)
